REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9](=[O:11])[CH3:10].C1C=C[NH+]=CC=1.[O-:18][Cr](Cl)(=O)=O>C(Cl)Cl>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:18])[C:9](=[O:11])[CH3:10] |f:1.2|
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Name
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|
Quantity
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7.14 g
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Type
|
reactant
|
Smiles
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ClC1=C(C=CC=C1)CC(C)=O
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Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
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C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl
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Name
|
|
Quantity
|
184 mL
|
Type
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solvent
|
Smiles
|
C(Cl)Cl
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Type
|
CUSTOM
|
Details
|
under vigorous stirring for 21.5 h
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux under vigorous stirring
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Type
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ADDITION
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Details
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After the addition
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Type
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TEMPERATURE
|
Details
|
the mixture was further refluxed
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Type
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FILTRATION
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Details
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The mixture was filtered through a pad of silica gel
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Type
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WASH
|
Details
|
washed the pad with CH2Cl2
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to provide a dark red syrup
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Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on a 120 g of Redi-Sep™ column
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Type
|
CUSTOM
|
Details
|
over 40 min
|
Duration
|
40 min
|
Reaction Time |
21.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1)C(C(C)=O)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |